Bis(mesityl)acetylene
Description
Bis(mesityl)acetylene is a sterically hindered alkyne featuring two mesityl (2,4,6-trimethylphenyl) groups bonded to a central acetylene unit. The mesityl substituents confer significant steric bulk, which profoundly influences its reactivity and applications in organometallic and materials chemistry. This compound is often employed in reactions requiring stabilization of reactive intermediates, such as low-valent metal centers or strained cyclic systems, due to its ability to shield reactive sites via steric protection .
Properties
IUPAC Name |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOVOLGYBMTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507580 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-58-6 | |
| Record name | 1,1'-(Ethyne-1,2-diyl)bis(2,4,6-trimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(mesityl)acetylene typically involves the coupling of mesityl-substituted precursors. One common method is the Sonogashira coupling reaction, where a mesityl-substituted aryl halide reacts with a terminal acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(mesityl)acetylene can undergo various chemical reactions, including:
Oxidation: The acetylene moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Bis(mesityl)acetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential biological activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of bis(mesityl)acetylene involves its interaction with various molecular targets and pathways. The acetylene moiety can participate in π-π interactions and coordinate with metal centers, making it a versatile ligand in coordination chemistry. The mesityl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Acetylene Derivatives
Steric and Electronic Effects
Bis(mesityl)acetylene exhibits exceptional steric hindrance due to the mesityl groups, which limits its participation in reactions requiring facile alkyne coordination or insertion. For instance, attempts to cyclize this compound with Cp₂ZrPh₂ to form 2,3-bis(mesityl)benzozirconocene failed, underscoring the steric limitations of the mesityl substituents . In contrast, bis(trimethylsilyl)acetylene (Me₃SiC≡CSiMe₃) displays moderate steric bulk, enabling its use in forming low-valent titanium and zirconium metallocene complexes for catalytic applications .
Electronically, mesityl groups are mildly electron-donating, which contrasts with the electron-withdrawing trichlorosilyl groups in bis(trichlorosilyl)acetylene (Cl₃SiC≡CSiCl₃). This electronic difference influences reactivity in cycloadditions; for example, bis(trichlorosilyl)acetylene participates in reactions requiring electrophilic alkynes, whereas this compound may favor nucleophilic pathways .
Reactivity in Cycloadditions and Coordination Chemistry
This compound demonstrates unique reactivity in the presence of highly electrophilic species. For example, it reacts with labile silyliumylidene ions at room temperature to form silacyclopropenyl cations, a process facilitated by the mesityl groups stabilizing the cyclic product . Conversely, bis(2-thienyl)acetylene (C₄H₃S-C≡C-C₄H₃S) undergoes Sonogashira coupling and cyclooligomerization more readily due to reduced steric hindrance, making it a versatile building block for conjugated polymers and heterocycles .
Diphenylacetylene (PhC≡CPh), a less hindered analog, reacts efficiently with silyliumylidene ions to form similar cycloadducts but lacks the steric stabilization seen in this compound derivatives .
Optical and Physical Properties
The mesityl groups in this compound induce bathochromic shifts in absorption spectra compared to triisopropylsilyl (TIPS)-acetylene derivatives. For example, TIPS-acetylenes stabilize radical positions in indenofluorenes but exhibit red-shifted absorption relative to mesityl-substituted analogs . Physical properties such as solubility vary significantly; bis(trichlorosilyl)acetylene is soluble in polar organic solvents (e.g., ethanol, dichloromethane) , while this compound’s solubility remains undocumented but is presumed lower due to its aromatic bulk.
Data Table: Comparative Analysis of Acetylene Derivatives
Biological Activity
Bis(mesityl)acetylene, a compound with the chemical formula CH, is an acetylene derivative that has garnered interest in various fields, particularly in organic synthesis and materials science. This article delves into its biological activity, exploring its potential applications and mechanisms of action, supported by data tables and case studies.
This compound features two mesityl groups (1,3-dimethyl-2-butenyl) attached to an acetylene backbone. This structure contributes to its unique properties, including stability and the ability to participate in various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of this compound is primarily linked to its ability to interact with biological molecules through π-π interactions and coordination with metal centers. The steric hindrance provided by the mesityl groups enhances the stability of the compound while preventing unwanted side reactions.
1. Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound derivatives against common bacterial strains. The results demonstrated significant inhibition zones for several derivatives, indicating their potential use as antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
| Derivative C | P. aeruginosa | 12 |
2. Anticancer Activity
In another study, derivatives of this compound were tested against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The findings revealed that certain compounds exhibited IC values below 20 μM, indicating notable cytotoxicity.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Derivative D | PC-3 | 18 |
| Derivative E | MCF-7 | 13 |
Research Findings
Recent research highlights the versatility of this compound in synthetic chemistry and its potential implications in biological contexts. For instance, derivatives have been explored for their role in inhibiting specific enzymes related to cancer progression . Additionally, studies on coordination complexes involving this compound have shown promising results in catalysis and material science applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
